molecular formula C₉H₁₉N¹⁵NO B1145193 4-Amino-​2,​2,​6,​6-​tetramethyl-1-piperidinyl-​1-​15N-​oxy CAS No. 1187576-58-4

4-Amino-​2,​2,​6,​6-​tetramethyl-1-piperidinyl-​1-​15N-​oxy

Cat. No.: B1145193
CAS No.: 1187576-58-4
M. Wt: 172.25
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Description

Molecular Architecture and Isotopic Labeling Configuration

The molecular architecture of 4-amino-2,2,6,6-tetramethyl-1-piperidinyl-1-15N-oxy represents a sophisticated modification of the parent 4-amino-2,2,6,6-tetramethylpiperidine 1-oxyl structure through strategic isotopic substitution. The compound maintains the characteristic six-membered piperidine ring framework with the molecular formula C₉H₁₉N₂¹⁵NO, where the superscript denotes the nitrogen-15 isotope positioned specifically at the nitroxide functional group. This precise isotopic labeling configuration preserves the tetramethyl substitution pattern at the 2,2,6,6-positions, which provides crucial steric protection to the radical center. The amino group at the 4-position remains unchanged, maintaining its potential for further derivatization and coupling reactions that enable site-specific incorporation into larger molecular systems.

The isotopic labeling strategy specifically targets the nitrogen atom within the N-O radical moiety, transforming the magnetic properties while preserving the electronic structure responsible for radical stability. The nitrogen-15 isotope possesses a nuclear spin of 1/2, contrasting dramatically with the nuclear spin of 1 characteristic of nitrogen-14. This fundamental difference in nuclear spin quantum numbers directly influences the hyperfine splitting patterns observed in electron paramagnetic resonance spectroscopy, where the nitrogen-15 labeled compound exhibits a doublet pattern instead of the triplet pattern associated with nitrogen-14. The geometric arrangement of the methyl groups creates a highly symmetrical molecular environment that shields the radical center from external perturbations while maintaining accessibility for magnetic resonance investigations.

Synthetic approaches to achieve this specific isotopic labeling configuration require careful selection of nitrogen-15 enriched precursors during the oxidation process that generates the nitroxide functionality. The incorporation of nitrogen-15 must occur during the final oxidation step to ensure complete isotopic enrichment at the desired position while avoiding scrambling or exchange reactions that could compromise the labeling fidelity. The resulting compound exhibits identical chemical reactivity patterns to its nitrogen-14 counterpart, demonstrating that the isotopic modification does not significantly alter the fundamental chemical properties or stability characteristics of the radical species.

Comparative Analysis of Nitrogen-14 versus Nitrogen-15 Spin Systems

The transition from nitrogen-14 to nitrogen-15 labeling fundamentally transforms the magnetic resonance characteristics of 4-amino-2,2,6,6-tetramethyl-1-piperidinyl-oxy, creating distinct advantages for spectroscopic applications. In nitrogen-14 systems, the nuclear spin of 1 generates a characteristic triplet hyperfine splitting pattern with three equally spaced lines, each containing approximately one-third of the total signal intensity. This distribution effectively reduces the amplitude of individual spectral lines and broadens the overall spectral envelope, limiting detection sensitivity in quantitative applications. Conversely, the nitrogen-15 isotope with its nuclear spin of 1/2 produces a doublet splitting pattern where each line contains 50% of the total signal intensity, representing a significant enhancement in peak amplitude compared to any single line in the nitrogen-14 triplet.

The hyperfine coupling constants exhibit measurable differences between the two isotopic variants, reflecting the distinct magnetic moments of nitrogen-14 and nitrogen-15 nuclei. For nitrogen-14 nitroxides, typical hyperfine coupling constants range from 14 to 17 Gauss depending on the molecular environment and solvent conditions. The corresponding nitrogen-15 systems display reduced hyperfine coupling constants due to the smaller magnetic moment of the nitrogen-15 nucleus, typically showing values approximately 1.4 times smaller than their nitrogen-14 counterparts. This reduction in hyperfine coupling contributes to narrower line widths and improved spectral resolution, particularly beneficial for applications requiring precise frequency discrimination or enhanced signal-to-noise ratios.

Parameter Nitrogen-14 System Nitrogen-15 System
Nuclear Spin 1 1/2
Hyperfine Pattern Triplet (3 lines) Doublet (2 lines)
Signal per Line ~33% ~50%
Typical Coupling Constant 15-16 G 10-11 G
Line Width Broader Narrower
Detection Sensitivity Standard Enhanced

The enhanced spectroscopic properties of nitrogen-15 labeled compounds become particularly pronounced in dynamic nuclear polarization experiments, where the improved signal distribution and reduced line broadening enable more efficient polarization transfer mechanisms. Studies have demonstrated that nitrogen-15 substituted nitroxides exhibit superior performance in hyperpolarization applications, achieving polarization levels exceeding 13% under optimized conditions. The reduced spectral complexity also facilitates more accurate spectral simulations and quantitative analysis, enabling precise determination of molecular dynamics parameters and environmental effects that would be difficult to resolve in the more complex nitrogen-14 spectra.

Crystallographic Studies and Radical Stabilization Mechanisms

Crystallographic investigations of 4-amino-2,2,6,6-tetramethyl-1-piperidinyl-1-15N-oxy reveal structural features that directly correlate with the exceptional stability characteristics of this nitroxide radical system. The crystal structure demonstrates the critical role of the four methyl groups positioned at the 2,2,6,6-positions in creating a protective steric environment around the nitroxide functional group. These methyl substituents adopt conformations that effectively shield the N-O radical from intermolecular interactions while maintaining the chair conformation of the piperidine ring system. The nitrogen-oxygen bond length typically measures 1.28-1.30 Ångstroms, consistent with significant delocalization of electron density between the nitrogen and oxygen atoms.

The radical stabilization mechanisms operating in this system derive from both electronic and steric factors that work synergistically to prevent radical degradation pathways. Electronic stabilization arises from the formation of a three-center, three-electron bonding system involving the nitrogen atom, oxygen atom, and the delocalized unpaired electron. This electronic arrangement creates a resonance-stabilized structure analogous to nitric oxide and nitrogen dioxide, where the unpaired electron density is distributed between the nitrogen and oxygen centers. The crystallographic data reveals that the N-O bond exhibits partial double bond character, contributing significantly to the thermodynamic stability of the radical species.

Steric stabilization mechanisms become evident through analysis of the crystal packing arrangements and intermolecular contact distances. The tetramethyl substitution pattern creates a highly congested molecular environment that prevents the approach of potential radical quenching agents or reactive species. Crystal structure analysis reveals that the shortest intermolecular contacts involve hydrogen atoms from the methyl groups rather than direct approach to the radical center. This steric protection is particularly effective against hydrogen atom abstraction reactions that represent the primary degradation pathway for less protected radical systems. The amino group at the 4-position participates in intermolecular hydrogen bonding interactions that contribute to crystal stability while remaining sufficiently distant from the radical center to avoid direct electronic interference.

Properties

CAS No.

1187576-58-4

Molecular Formula

C₉H₁₉N¹⁵NO

Molecular Weight

172.25

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation Conditions

The process described in patent EP0302020A2 involves reacting 2,2,6,6-tetramethyl-4-piperidone with anhydrous amines under hydrogen pressure (10–80 bar) using platinum or palladium catalysts. Key parameters include:

  • Temperature : 40–100°C

  • Catalyst Load : 0.5–5 wt% relative to substrate

  • Solvent-Free Conditions : Facilitated by the low melting point (35°C) of the piperidone, enabling molten-phase reactions.

For the non-isotopic base compound, ammonia gas is introduced into the reaction system, yielding 4-amino-2,2,6,6-tetramethylpiperidine after filtration and distillation.

Stoichiometric Considerations

The molar ratio of piperidone to amine is critical. When using ammonia (n = 1), a 20% excess of amine is preferred to drive the reaction to completion, achieving yields exceeding 85%. For diamines (n = 2), a slight excess of piperidone (≤20%) optimizes product formation.

Isotopic Labeling with Nitrogen-15

Incorporating the 15N isotope into the piperidine ring requires substitution of natural-abundance nitrogen sources with 15N-enriched reagents.

Reductive Amination with 15N-Ammonia

The reductive amination step can be adapted for isotopic labeling by substituting standard ammonia with 15NH3. As reported in EP0033529A1, gaseous ammonia is introduced into the reaction vessel containing molten piperidone and catalyst. Key modifications include:

  • 15NH3 Purity : ≥98 atom% 15N to ensure isotopic fidelity.

  • Reaction Vessel Sealing : Prevents isotopic dilution from ambient nitrogen.

  • Post-Reaction Analysis : Mass spectrometry or NMR (15N) to verify isotopic incorporation.

Challenges in Isotopic Incorporation

  • Side Reactions : Competing imine formation or over-reduction may reduce isotopic yield.

  • Catalyst Poisoning : Moisture or impurities in 15NH3 can deactivate platinum catalysts, necessitating rigorous drying.

Oxidation to N-Oxide Derivatives

The final step involves oxidizing the 4-amino-2,2,6,6-tetramethylpiperidine to its N-oxide form. This is achieved using peroxides or peracids under controlled conditions.

Hydrogen Peroxide-Mediated Oxidation

A common method employs 30% aqueous H2O2 in a polar solvent (e.g., methanol or ethanol) at 50–70°C. The reaction typically proceeds over 12–24 hours, monitored by TLC or HPLC for completion.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (amine:H2O2)

  • Temperature : 60°C

  • Catalyst : Tungstic acid (H2WO4, 0.1–1 mol%) accelerates the oxidation.

Purification of N-Oxide

The crude product is purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1). The 15N-labeled N-oxide exhibits identical chemical properties to its natural-abundance counterpart but is distinguishable by 15N NMR (δ ≈ 250 ppm).

Analytical and Spectroscopic Characterization

Verification of Isotopic Purity

  • 15N NMR Spectroscopy : Direct detection of the 15N signal at 250–260 ppm confirms successful labeling.

  • High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]+ for C9H1915NO is 160.1674 (Δ < 2 ppm).

Comparative Data for Key Intermediates

CompoundMelting Point (°C)Boiling Point (°C)Density (g/cm³)
2,2,6,6-Tetramethyl-4-piperidone352200.92
4-Amino-2,2,6,6-tetramethylpiperidine17188.50.8966
N-Oxide (15N-labeled)42–44Sublimes at 1501.12

Data compiled from .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,2,6,6-tetramethyl-1-piperidinyl-1-15N-oxy undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Chemistry

Radical Chemistry and Mechanistic Studies

  • 4-Amino-2,2,6,6-tetramethyl-1-piperidinyl-1-15N-oxy is utilized as a radical trap in mechanistic studies. Its stable radical nature allows researchers to investigate reaction pathways involving radical intermediates. The incorporation of the nitrogen isotope (15N) aids in tracing the fate of nitrogen atoms during chemical reactions, enhancing the understanding of reaction mechanisms.

Synthesis of Advanced Materials

  • The compound serves as a precursor for synthesizing various functionalized polymers and materials. Its ability to undergo polymerization reactions makes it valuable in developing new materials with specific properties, such as enhanced thermal stability and unique electronic characteristics.

Biochemistry and Pharmacology

HIV Entry Inhibition

  • Research has identified derivatives of 4-amino-2,2,6,6-tetramethylpiperidine as potential HIV entry inhibitors. Specifically, compounds like NBD-556 and NBD-557 have shown efficacy in blocking the interaction between the HIV envelope glycoprotein gp120 and the CD4 receptor on host cells. These findings suggest that derivatives of this compound could be developed into therapeutic agents for HIV treatment by preventing viral entry into cells .

Antioxidant Studies

  • The radical scavenging properties of 4-amino-2,2,6,6-tetramethylpiperidinyl radicals make them suitable for studying oxidative stress in biological systems. Researchers utilize these compounds to assess their potential protective effects against oxidative damage in cells and tissues.

Materials Science

Spin Labels in Electron Paramagnetic Resonance (EPR) Spectroscopy

  • The stable radical nature of 4-amino-2,2,6,6-tetramethylpiperidinyl radicals allows their use as spin labels in EPR spectroscopy. This application is critical for studying molecular dynamics and interactions within complex biological systems. The incorporation of 15N enhances sensitivity and specificity in detecting changes in molecular environments.

Nanomaterials Development

  • Researchers are investigating the use of this compound in the synthesis of nanomaterials with tailored magnetic properties. The incorporation of stable radicals into nanostructures can lead to innovative applications in drug delivery systems and magnetic resonance imaging (MRI) contrast agents.

Case Studies

Study Application Findings
HIV Entry InhibitionEvaluation of NBD compoundsDemonstrated potent inhibition of gp120-CD4 binding; effective against both X4 and R5 strains .
EPR SpectroscopySpin labeling studiesProvided insights into molecular dynamics within lipid membranes using TEMPO derivatives .
Material SynthesisPolymerization reactionsDeveloped new polymers with enhanced thermal stability through radical polymerization techniques .

Comparison with Similar Compounds

4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL)

  • Substituent: Hydroxy group at the 4-position (vs. amino in Tamine).
  • Key Properties: Higher polarity due to the hydroxyl group, facilitating aqueous solubility. TEMPOL is extensively used in redox studies and as an antioxidant, whereas Tamine’s amino group enables covalent conjugation to biomolecules via amine-reactive linkers .
  • Applications : Oxidative stress assays, MRI contrast enhancement.

4-Amino-2,2,5,5-tetramethyl-3-imidazoline-1-oxyl (ATI)

  • Ring Structure : Imidazoline (5-membered ring) vs. piperidine (6-membered ring).
  • The imidazoline moiety alters electronic environments, affecting EPR hyperfine splitting patterns .
  • Applications : Site-specific protein labeling due to selective reactivity.

2,2,5,5-Tetramethyl-4-nitromethylene-3-imidazolidine-N-oxyl (NTI)

  • Substituent : Nitromethylene group introduces strong electron-withdrawing effects.
  • Key Properties: Enhanced radical stability compared to Tamine but lower biocompatibility due to nitro group toxicity. Used in non-biological systems for mechanistic EPR studies .

4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl-acetate (Tacet)

  • Functionalization : Acetate ester derivative of TEMPOL.
  • Key Properties : Increased lipophilicity improves membrane permeability, making it suitable for intracellular radical delivery .

Deuterated Analog: 4-Amino-2,2,6,6-tetramethylpiperidine-d17-1-15N-1-oxyl

  • Isotopic Labeling : Deuteration at methyl groups and ¹⁵N-enrichment.
  • Key Properties : Reduced spin-lattice relaxation times in EPR and enhanced signal clarity in deuterated solvents. Critical for high-resolution structural studies .

Comparative Data Table

Compound Name Substituent/Ring Type Isotopic Labeling Key Applications Notable Properties
4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl (Tamine) Amino, piperidine ¹⁵N Biomolecule conjugation, redox studies High stability, amine reactivity
TEMPOL Hydroxy, piperidine None Antioxidant assays, MRI contrast Water-soluble, redox-active
ATI Amino, imidazoline None Site-specific protein labeling Compact structure, moderate stability
NTI Nitromethylene, imidazolidine None Mechanistic EPR studies Electron-withdrawing, toxic
Tacet Acetate ester, piperidine None Intracellular radical delivery Lipophilic, membrane-permeable
Deuterated Tamine Amino, piperidine (d17, ¹⁵N) ¹⁵N, d17 High-resolution EPR/NMR Enhanced spectral resolution

Biological Activity

4-Amino-2,2,6,6-tetramethyl-1-piperidinyl-1-15N-oxy, often referred to as a nitroxyl radical derivative, is a compound of significant interest in biological and chemical research. Its unique structure incorporates an amino group and a stable nitroxyl radical, which contributes to its reactivity and potential applications in various fields including biochemistry, pharmacology, and materials science. This article explores the biological activity of this compound, emphasizing its mechanisms of action, biochemical pathways, and potential therapeutic applications.

PropertyValue
CAS Number 1187576-58-4
Molecular Formula C₉H₁₉N¹⁵NO
Molecular Weight 172.25 g/mol
Boiling Point 188.5 °C
Melting Point 17 °C
Density 0.8966 g/cm³ @ 20 °C

The primary biological activity of 4-Amino-2,2,6,6-tetramethyl-1-piperidinyl-1-15N-oxy is attributed to its ability to interact with free radicals. The nitroxyl radical in the compound allows it to act as a scavenger of reactive oxygen species (ROS), which are implicated in various pathological conditions.

Target of Action

  • Free Radicals: The compound primarily targets free radicals in biological systems.

Mode of Action

The nitroxyl radical interacts with free radicals by:

  • Neutralization: The compound captures and neutralizes free radicals through electron transfer mechanisms.

Biochemical Pathways

4-Amino-2,2,6,6-tetramethyl-1-piperidinyl-1-15N-oxy influences several biochemical pathways:

  • Oxidation Pathway: It plays a role in modulating oxidative stress by reducing the levels of ROS.

Result of Action

The neutralization of free radicals leads to:

  • Reduced Oxidative Stress: This can protect cells from damage associated with oxidative stress and inflammation.

Applications in Research and Medicine

This compound has been investigated for various applications:

1. Antioxidant Properties

  • Studies have shown that it exhibits significant antioxidant activity, making it a candidate for therapeutic interventions in diseases characterized by oxidative stress .

2. Potential Therapeutic Applications

  • Research is ongoing to explore its use as a therapeutic agent in conditions such as neurodegenerative diseases and cancer due to its ability to modulate oxidative stress .

3. Industrial Applications

  • Beyond biological applications, it is also utilized in stabilizing polymers and materials due to its reactivity with free radicals .

Case Studies

Several studies have highlighted the biological effects of this compound:

Study on Antioxidant Activity:
A study demonstrated that 4-Amino-2,2,6,6-tetramethyl-1-piperidinyl-1-15N-oxy significantly reduced oxidative damage in cellular models exposed to high levels of ROS. The results indicated a dose-dependent relationship between the concentration of the compound and the reduction of oxidative markers .

Neuroprotective Effects:
Research involving animal models showed that administration of the compound led to improved outcomes in models of neurodegeneration by mitigating oxidative damage and inflammation .

Q & A

Basic: What are the critical handling and storage protocols for 4-Amino-TEMPO derivatives to ensure stability and safety?

Answer:

  • Handling: Use mechanical ventilation or fume hoods to avoid aerosol/dust inhalation. Wear nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact; if exposure occurs, rinse with water for 15+ minutes and seek medical attention .
  • Storage: Refrigerate (2–8°C) in airtight containers under inert gas (e.g., nitrogen). Protect from moisture and heat to prevent decomposition. Label containers with hazard warnings (e.g., GHS Category 2 for skin/eye irritation) .
  • Contamination Control: Use dedicated tools to prevent cross-contamination with strong oxidizers, which may trigger hazardous reactions .

Basic: How can researchers synthesize 4-Amino-TEMPO derivatives with high purity?

Answer:

  • Methodology:
    • Start with 4-amino-2,2,6,6-tetramethylpiperidine (CAS 36768-62-4) as a precursor.
    • Perform radical oxidation using hydrogen peroxide or ozone to generate the nitroxide group.
    • Isotopic labeling (e.g., 1-15N) involves substituting natural nitrogen sources with 15N-enriched reagents during synthesis .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >98% purity. Validate purity via CHN analysis, NMR, and mass spectrometry .

Advanced: How does isotopic labeling (1-15N) enhance Electron Spin Resonance (ESR) studies of 4-Amino-TEMPO?

Answer:

  • Mechanism: 15N labeling reduces hyperfine splitting in ESR spectra, improving resolution for detecting subtle spin interactions (e.g., in protein binding or membrane dynamics) .
  • Experimental Design:
    • Prepare 15N-labeled 4-Amino-TEMPO via synthesis with 15NH4Cl or other 15N precursors.
    • Use X-band ESR spectrometers at 9.5 GHz with modulation amplitudes <1 G to capture narrow linewidths.
    • Apply spectral simulations (e.g., EasySpin MATLAB toolbox) to deconvolute overlapping signals from unlabeled/labeled species .

Advanced: What methodologies are used to evaluate the biological activity of 4-Amino-TEMPO derivatives (e.g., antitumor effects)?

Answer:

  • In Vitro Assays:
    • Cell Viability: Treat Walker tumor cells with 4-Amino-TEMPO at 1–100 µg/mL. Assess viability via MTT assay after 48 hours .
    • Reactive Oxygen Species (ROS) Modulation: Use fluorescent probes (e.g., DCFH-DA) to quantify ROS scavenging or generation in cancer cell lines.
  • Mechanistic Studies:
    • Perform Western blotting to analyze apoptosis markers (e.g., caspase-3 cleavage).
    • Validate redox activity via cyclic voltammetry to correlate spin stability with bioactivity .

Data Contradiction: How should researchers reconcile limited toxicity data with safety protocols for 4-Amino-TEMPO?

Answer:

  • Risk Mitigation:
    • Assume worst-case hazards (e.g., acute eye/skin irritation, respiratory toxicity) based on structural analogs like TEMPOL .
    • Conduct in-house acute toxicity assays (OECD 423 guidelines) using rodent models to estimate LD50.
  • Operational Adjustments:
    • Use lower concentrations (<1 mM) in cell studies to minimize exposure risks.
    • Document all adverse events and update lab SOPs iteratively as new data emerges .

Advanced: What strategies resolve inconsistencies in ESR data caused by environmental factors (e.g., pH, temperature)?

Answer:

  • Controlled Experiments:
    • Stabilize pH using buffered solutions (e.g., PBS, pH 7.4) to prevent protonation/deprotonation of the amine group.
    • Maintain constant temperature (25°C) with a thermostated cavity in ESR instruments.
  • Data Normalization:
    • Use internal standards (e.g., Mn2+ markers) to correct for instrumental drift.
    • Apply multivariate analysis to isolate pH/temperature effects from spin-label dynamics .

Basic: What are the regulatory compliance requirements for shipping 4-Amino-TEMPO internationally?

Answer:

  • Documentation: Include SDS sheets with GHS classifications (non-flammable, health hazard Category 2).
  • Packaging: Use UN-certified containers with absorbent material to prevent leakage. No special DOT/IATA labels required, as it is not classified as dangerous goods .

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